
Nifuratel
説明
Nifuratel is a nitrofuran derivative known for its broad-spectrum antimicrobial properties. It is primarily used in the treatment of gynecological infections, including bacterial vaginosis, trichomoniasis, and candidiasis. This compound is marketed under the brand name Macmiror and is available in various formulations, including oral tablets and vaginal pessaries .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nifuratel involves several steps:
Epoxy Chloropropane Reaction: Epoxy chloropropane reacts with tert-butyl carbazate to form an intermediate.
Carbonyl Diimidazole Reaction: The intermediate then reacts with carbonyl diimidazole (CDI) to form another intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with sodium methyl mercaptide.
Boc Group Removal: Under acidic conditions, the Boc group is removed from the intermediate.
Final Reaction: The resulting compound reacts with 5-nitrofurfural to yield this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be environmentally friendly, with high reaction yields and minimal by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly involving its nitrofuran moiety.
Reduction: The nitro group in this compound can be reduced under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially involving its methylthio group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium methyl mercaptide are commonly used
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amino derivatives.
Substitution Products: Substitution reactions yield various substituted derivatives depending on the reagents used
科学的研究の応用
Antimicrobial Applications
Nifuratel exhibits potent antimicrobial activity against a variety of pathogens, making it a valuable agent in treating infections, particularly those affecting the female reproductive system.
1.1. Treatment of Vaginal Infections
This compound is commonly used to treat conditions such as bacterial vaginosis, trichomoniasis, and vulvovaginal candidiasis. A meta-analysis involving over 12,000 patients showed that this compound is effective in treating mixed vaginal infections, achieving cure rates comparable to metronidazole. The overall cure rates were 88.5% for this compound and 90.0% for metronidazole, indicating its efficacy in clinical practice .
Infection Type | Cure Rate (this compound) | Cure Rate (Metronidazole) |
---|---|---|
Bacterial Vaginosis | 88.5% | 90.0% |
Trichomoniasis | High | High |
Mixed Infections | Higher than Metronidazole | N/A |
1.2. Urinary Tract Infections
This compound has been evaluated for its effectiveness in treating acute uncomplicated cystitis. A study involving 35 women treated with this compound (400 mg three times daily) reported a 94.2% subjective improvement in symptoms within three days, with a significant reduction in leukocyturia observed in 82.8% of cases . This efficacy suggests that this compound is a reliable alternative to traditional treatments like nitrofurantoin.
Anticancer Applications
Recent research has highlighted this compound's potential as an anticancer agent, particularly against various types of cancer cells.
2.1. Triple-Negative Breast Cancer
A study demonstrated that this compound induces apoptosis and cell cycle arrest in triple-negative breast cancer cells by regulating the GADD45A signaling pathway. The compound significantly inhibited cell proliferation and induced G2/M phase arrest, showcasing its potential as a therapeutic agent in oncology .
Cancer Type | IC50 Value (μM) | Mechanism of Action |
---|---|---|
Triple-Negative Breast Cancer | Not specified | Induces apoptosis; regulates GADD45A |
Gastric Cancer | SGC-7901: 169.7 | Inhibits STAT3 signaling; induces apoptosis |
BGC-823: 133.7 |
2.2. Gastric Cancer
In gastric cancer studies, this compound was shown to reduce the viability of cancer cell lines SGC-7901 and BGC-823 in a dose-dependent manner, with IC50 values of 169.7 μM and 133.7 μM, respectively . The compound's ability to inhibit the STAT3 signaling pathway contributes to its anticancer effects.
Safety Profile and Side Effects
Clinical evaluations indicate that this compound has a favorable safety profile with minimal side effects compared to other antimicrobials. In studies assessing its use for urinary tract infections, only 8.5% of patients experienced side effects compared to 41.9% with nitrofurantoin .
作用機序
Nifuratel exerts its effects by inhibiting the activation of the signal transducer and activator of transcription 3 (STAT3). This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound disrupts the cellular processes of pathogens, leading to their death .
類似化合物との比較
Nitrofurantoin: Another nitrofuran derivative used primarily for urinary tract infections.
Nifuroxazide: Used for treating gastrointestinal infections.
Comparison:
Uniqueness: Nifuratel is unique in its broad-spectrum activity and its ability to inhibit STAT3, making it effective against a wide range of pathogens and certain cancer cells
Efficacy: Compared to Nitrofurantoin and Nifuroxazide, this compound has a broader spectrum of activity and is effective against both bacterial and fungal infections
This compound’s versatility and broad-spectrum activity make it a valuable compound in both clinical and research settings.
生物活性
Nifuratel is a nitrofuran derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in treating various conditions, and relevant case studies.
Overview of this compound
This compound is primarily used in the treatment of bacterial vaginosis and vaginitis, exhibiting both antibacterial and antifungal properties. It has been shown to be effective against a variety of pathogens, including Trichomonas vaginalis and Candida species. Additionally, recent studies have highlighted its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway.
Antimicrobial Activity
Mechanisms of Action:
- This compound exhibits a dual mechanism of action: it acts directly on pathogens and modulates host immune responses.
- It has been found to reduce Salmonella survival in macrophages, indicating both extracellular and intracellular antibacterial activity. Specifically, it enhances macrophage antibacterial effects against Salmonella, potentially by inhibiting the IL-10/STAT3 pathway .
Efficacy in Clinical Studies:
A systematic review encompassing 14 studies involving 3,337 patients demonstrated that this compound significantly outperformed other treatments in terms of clinical and microbiological efficacy for conditions associated with pathological discharge. The odds ratios (OR) for clinical efficacy were 1.03 (95% CI [1.00, 1.07], p=0.03) and microbiological efficacy at 1.15 (95% CI [1.04, 1.27], p=0.005) .
Study Type | Number of Patients | Clinical Efficacy (OR) | Microbiological Efficacy (OR) |
---|---|---|---|
Randomized Trials | 3,337 | 1.03 | 1.15 |
Non-Randomized Trials | - | - | - |
Anticancer Activity
Inhibition of Gastric Cancer Cell Proliferation:
Recent research has identified this compound as a potent inhibitor of gastric cancer cell proliferation by targeting the STAT3 signaling pathway. In vitro studies demonstrated that this compound reduced the viability of gastric cancer cell lines SGC-7901 and BGC-823 with IC50 values of 169.7 μM and 133.7 μM respectively .
Mechanisms Involved:
- This compound induces apoptosis in gastric cancer cells by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
- It also arrests the cell cycle in the G2/M phase, further contributing to its anticancer effects.
Case Study: this compound in Gastric Cancer Treatment
A study focusing on human gastric cancer cells treated with this compound showed significant apoptosis induction after 24 hours of treatment. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, corroborated by Western blot analyses showing altered expression of apoptosis-related proteins .
Safety and Side Effects
This compound has been reported to have a favorable safety profile with minimal adverse effects compared to traditional antibiotics like nitrofurantoin. In one study comparing this compound to nitrofurantoin for treating acute uncomplicated cystitis, only 8.5% of patients experienced side effects with this compound versus 41.9% with nitrofurantoin .
特性
IUPAC Name |
5-(methylsulfanylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKTCXJCCHINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863471 | |
Record name | 5-((Methylthio)methyl)-3-(((5-nitro-2-furanyl)methylene)amino)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4936-47-4 | |
Record name | Nifuratel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4936-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((Methylthio)methyl)-3-(((5-nitro-2-furanyl)methylene)amino)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nifuratel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。